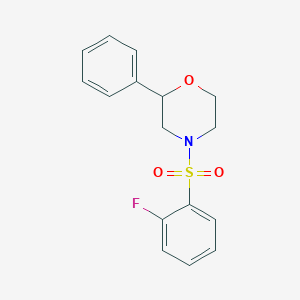

4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine” is a sulfone with a fluorophenyl group and a phenylmorpholine group . Sulfones are versatile synthetic intermediates in organic chemistry, and molecules bearing a sulfone unit have found various applications in diverse fields .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfones are typically synthesized through the oxidation of sulfides . Fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Chemical Reactions Analysis

Sulfones, such as this compound, can be employed as a temporary modulator of chemical reactivity . They have been used in various transformations, leading to their description as 'chemical chameleons’ .Scientific Research Applications

Fluorescent Molecular Probes Development

Research on compounds related to 4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine has led to the development of new fluorescent solvatochromic dyes. These dyes, such as 2,5-Diphenyloxazoles with a dimethylamino group and a sulfonyl group, exhibit strong solvent-dependent fluorescence due to an intramolecular charge transfer. This characteristic makes them suitable for creating ultrasensitive fluorescent molecular probes, which can be used to study various biological events and processes, highlighting their potential in scientific research applications beyond traditional uses (Diwu et al., 1997).

Advanced Materials for Fuel Cells

In the field of materials science, derivatives of this compound, such as sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, have been synthesized. These materials demonstrate promising characteristics for fuel-cell applications, including high proton conductivity and mechanical properties. Their enhanced phase separation and water uptake, compared to random copolymers, indicate their potential as efficient membranes in fuel cells, offering a pathway toward cleaner energy technologies (Bae et al., 2009).

Polymer Electrolyte Membranes for High-Temperature Fuel Cells

Research has also focused on novel poly(aryl ether sulfone) copolymers for application in high-temperature fuel cells. These copolymers, containing biphenylpyridine and tetramethyl biphenyl moieties, exhibit high glass transition temperatures, thermal stability, and oxidative stability, along with significant proton conductivity above 130°C. These attributes make them suitable as polymer electrolyte membranes (PEMs) in fuel cell applications, potentially enhancing the efficiency and durability of fuel cells operating at elevated temperatures (Pefkianakis et al., 2005).

Mechanism of Action

Future Directions

The field of sulfone synthesis and application is a vibrant area of research. Recent advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . The future may see further developments in the synthesis and application of sulfones, including compounds like “4-((2-Fluorophenyl)sulfonyl)-2-phenylmorpholine”.

properties

IUPAC Name |

4-(2-fluorophenyl)sulfonyl-2-phenylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3S/c17-14-8-4-5-9-16(14)22(19,20)18-10-11-21-15(12-18)13-6-2-1-3-7-13/h1-9,15H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGXMGZQHKZLKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(tert-butyl)-N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2395264.png)

![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-benzylacetamide](/img/structure/B2395265.png)

![Ethyl 4-(2-ethoxy-2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395268.png)

![N-benzyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2395270.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2395273.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2395277.png)